molecular formula C6H10O3 B100891 trans-2-Vinyl-1,3-dioxan-5-ol CAS No. 16081-29-1

trans-2-Vinyl-1,3-dioxan-5-ol

Katalognummer B100891
CAS-Nummer: 16081-29-1
Molekulargewicht: 130.14 g/mol
InChI-Schlüssel: RCORSHSFJCXHTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-2-vinyl-1,3-dioxan-5-ol is a chemical compound with the molecular formula C6H8O3. It is a colorless liquid that is used in various scientific research applications.

Wirkmechanismus

The mechanism of action of trans-2-vinyl-1,3-dioxan-5-ol is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a chiral auxiliary in asymmetric synthesis reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of trans-2-vinyl-1,3-dioxan-5-ol. However, it has been reported to exhibit antimicrobial activity against various bacterial strains. It has also been shown to inhibit the growth of cancer cells in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

Trans-2-vinyl-1,3-dioxan-5-ol has several advantages and limitations for lab experiments. Some of the advantages include:
1. It is a versatile building block for the synthesis of various chemical compounds.
2. It exhibits antimicrobial activity.
3. It can act as a chiral auxiliary in asymmetric synthesis reactions.
Some of the limitations include:
1. It is not readily available commercially and needs to be synthesized in the lab.
2. Its mechanism of action is not fully understood.
3. Limited information is available on its biochemical and physiological effects.

Zukünftige Richtungen

There are several future directions for the research and development of trans-2-vinyl-1,3-dioxan-5-ol. Some of these include:
1. Exploration of its potential as a therapeutic agent for the treatment of bacterial infections and cancer.
2. Investigation of its mechanism of action.
3. Synthesis of new derivatives with improved antimicrobial and anticancer activity.
4. Development of new synthetic methodologies using trans-2-vinyl-1,3-dioxan-5-ol as a starting material.
5. Study of its potential as a chiral auxiliary in asymmetric synthesis reactions.
Conclusion:
In conclusion, trans-2-vinyl-1,3-dioxan-5-ol is a versatile chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and chiral auxiliary.

Synthesemethoden

Trans-2-vinyl-1,3-dioxan-5-ol can be synthesized through a reaction between acetaldehyde and glycolaldehyde. The reaction takes place in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The product is then purified through distillation and recrystallization.

Wissenschaftliche Forschungsanwendungen

Trans-2-vinyl-1,3-dioxan-5-ol is used in various scientific research applications such as:
1. As a starting material for the synthesis of other chemical compounds.
2. As a reagent in organic synthesis reactions.
3. As a building block for the preparation of chiral ligands.
4. As a component in the synthesis of biologically active molecules.

Eigenschaften

CAS-Nummer

16081-29-1

Produktname

trans-2-Vinyl-1,3-dioxan-5-ol

Molekularformel

C6H10O3

Molekulargewicht

130.14 g/mol

IUPAC-Name

2-ethenyl-1,3-dioxan-5-ol

InChI

InChI=1S/C6H10O3/c1-2-6-8-3-5(7)4-9-6/h2,5-7H,1,3-4H2

InChI-Schlüssel

RCORSHSFJCXHTF-UHFFFAOYSA-N

SMILES

C=CC1OCC(CO1)O

Kanonische SMILES

C=CC1OCC(CO1)O

Andere CAS-Nummern

16081-29-1
16081-28-0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.